
1-Methyl-2-(4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Méthodes De Préparation
The synthesis of 1-Methyl-2-(4-methylphenyl)pyrrolidine can be achieved through several routes. One common method involves the reaction of 4-methylbenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane or ethyl acetate and a temperature range of 0-50°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new functional groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -20°C to 100°C, and catalysts such as palladium or platinum. Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(4-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the reuptake of neurotransmitters like dopamine and norepinephrine, thereby affecting their levels in the synaptic cleft. This modulation can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Methyl-2-(3-pyridyl)pyrrolidine: This compound has a similar structure but with a pyridyl group instead of a phenyl group, leading to different biological activities.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its use as a monoamine uptake inhibitor, this compound has a longer carbon chain and different pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
91562-63-9 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-3-9-13(12)2/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
PNCSPWLTNWVYAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)


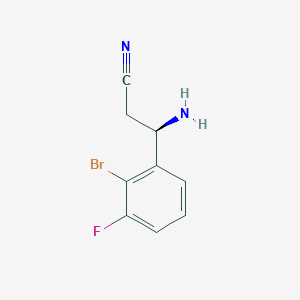
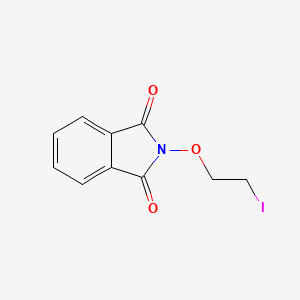
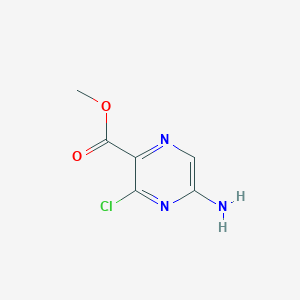

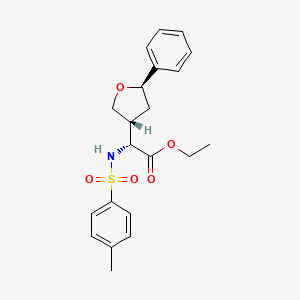
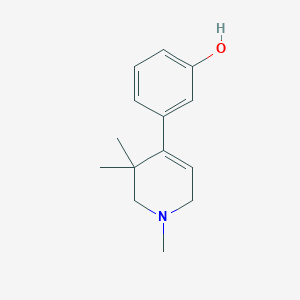
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
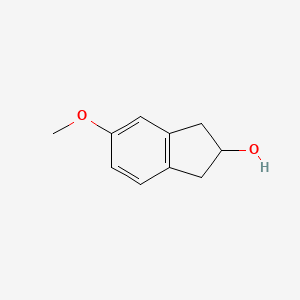
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)
